molecular formula C20H17ClN2O3S B3449133 5-(benzylsulfamoyl)-2-chloro-N-phenylbenzamide

5-(benzylsulfamoyl)-2-chloro-N-phenylbenzamide

Cat. No.: B3449133
M. Wt: 400.9 g/mol
InChI Key: XOYCHWHQJKTPKY-UHFFFAOYSA-N
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Description

5-(benzylsulfamoyl)-2-chloro-N-phenylbenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzylsulfamoyl group attached to a benzamide structure, with a chlorine atom at the 2-position and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylsulfamoyl)-2-chloro-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.

    Reduction: Nitrobenzene is then reduced to aniline.

    Chlorination: Aniline is chlorinated to introduce the chlorine atom at the 2-position.

    Sulfonation: The chlorinated aniline undergoes sulfonation to introduce the benzylsulfamoyl group.

    Amidation: Finally, the sulfonated product is reacted with benzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(benzylsulfamoyl)-2-chloro-N-phenylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify the sulfonamide group.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(benzylsulfamoyl)-2-chloro-N-phenylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.

    Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.

    Biological Research: It is used in studies to understand the interaction of sulfonamide compounds with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(benzylsulfamoyl)-2-chloro-N-phenylbenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.

Uniqueness

5-(benzylsulfamoyl)-2-chloro-N-phenylbenzamide is unique due to the presence of the benzylsulfamoyl group and the chlorine atom at the 2-position. These structural features may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(benzylsulfamoyl)-2-chloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c21-19-12-11-17(27(25,26)22-14-15-7-3-1-4-8-15)13-18(19)20(24)23-16-9-5-2-6-10-16/h1-13,22H,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYCHWHQJKTPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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